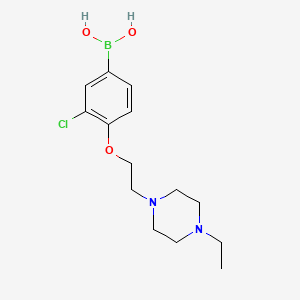

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

CAS No.: 1704074-31-6

Cat. No.: VC2889020

Molecular Formula: C14H22BClN2O3

Molecular Weight: 312.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704074-31-6 |

|---|---|

| Molecular Formula | C14H22BClN2O3 |

| Molecular Weight | 312.6 g/mol |

| IUPAC Name | [3-chloro-4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H22BClN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 |

| Standard InChI Key | YYGHQYCAWVSYHA-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O |

Introduction

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is a chemical compound used primarily in research settings. It is a boronic acid derivative, which is a class of compounds known for their versatility in organic synthesis and their role in various biological processes. This compound is particularly noted for its structural features, including a chloro-substituted phenyl ring and an ethoxy-linked piperazinyl moiety.

Applications and Research Use

This compound is primarily used in research settings, particularly in organic synthesis and medicinal chemistry. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex molecules. Additionally, the presence of a piperazinyl moiety suggests potential applications in pharmaceutical research, as piperazines are common in drug design due to their ability to interact with various biological targets.

Synthesis and Preparation

The synthesis of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the formation of the boronic acid group from an aryl halide precursor. This process often requires palladium-based catalysts and can be performed under various conditions depending on the specific requirements of the reaction.

Biological Significance

While specific biological activities of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid are not detailed in the available literature, boronic acids and piperazine derivatives are known to exhibit a range of biological effects. These can include enzyme inhibition, receptor modulation, and antioxidant properties, depending on the specific structure and functional groups present.

Formulation for In Vivo Studies

For in vivo studies, compounds like (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid often require formulation to enhance solubility and bioavailability. A common approach involves dissolving the compound in DMSO, followed by dilution with a mixture of PEG300 and Tween 80, and finally with water to achieve a suitable concentration for administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume